Allene Insertion Rate: Phenyl Substituent on Sulfur Delivers ~100-Fold Rate Enhancement Over Isopropyl in Pd(II) Complexes
In a direct head-to-head comparison of pyridylthioether palladium methyl complexes [PdCl(Me)(R′NSR)], the second-order rate constant k₂ for 1,1-dimethylpropadiene (DMA) insertion into the Pd–Me bond is (4.09 ± 0.3) × 10⁻² M⁻¹ s⁻¹ when R = Ph and R′ = H (the target ligand), compared to 4.08 × 10⁻⁴ M⁻¹ s⁻¹ for R = i-Pr (R′ = H) under identical conditions (CD₂Cl₂ or CH₂Cl₂, 25 °C) [1]. This represents an approximately 100-fold rate enhancement attributable to the phenyl group, which the authors attribute to a combination of electronic effects rather than steric factors, given the similar steric profiles of Ph and i-Pr [1].
| Evidence Dimension | Second-order rate constant (k₂) for allene (DMA) insertion into Pd–Me bond |
|---|---|
| Target Compound Data | k₂ = (4.09 ± 0.3) × 10⁻² M⁻¹ s⁻¹ ([PdCl(Me)(HN–SPh)], R′ = H, R = Ph) |
| Comparator Or Baseline | k₂ = 4.08 × 10⁻⁴ M⁻¹ s⁻¹ ([PdCl(Me)(HN–SiPr)], R′ = H, R = i-Pr) |
| Quantified Difference | ≈100-fold increase (two orders of magnitude) |
| Conditions | CD₂Cl₂ or CH₂Cl₂, 25 °C, pseudo-first-order or second-order conditions; UV–vis or ¹H-NMR monitoring |
Why This Matters
For a researcher selecting an ancillary ligand for Pd-catalyzed allene insertion, the phenyl-substituted ligand provides dramatically faster kinetics than its aliphatic analog with comparable steric bulk, enabling milder reaction conditions or higher throughput.
- [1] Canovese, L., Visentin, F., Chessa, G., Santo, C., Uguagliati, P., & Bandoli, G. (2002). The marked influence of steric and electronic properties of ancillary pyridylthioether ligands on the rate of allene insertion into the palladium–carbon bond. Journal of Organometallic Chemistry, 650(1-2), 43–56. Table 2. View Source
